

Application Notes and Protocols for Recombinant Human Kallikrein 1 (KLK1)

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Compound of Interest

Compound Name: *Kallikrein-IN-1*

Cat. No.: *B12412311*

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This document provides detailed information on recombinant Human Kallikrein 1 (KLK1), including its properties, relevant signaling pathways, and protocols for its use in research applications. This information is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Properties of Recombinant Human Kallikrein 1

The following table summarizes the quantitative data for commercially available recombinant human KLK1, compiled from various suppliers. These values can be used for experimental planning and comparison.

Property	Description
Synonyms	KLK1, Tissue Kallikrein, Kidney/Pancreas/Salivary Gland Kallikrein[1][2]
Species	Human[1][2]
Expression Host	HEK293 Cells, Yeast (<i>Pichia pastoris</i>)[1][2][3]
Calculated Molecular Weight	Approximately 28.0 - 28.2 kDa[1][2]
Observed Molecular Weight	38-55 kDa due to glycosylation[1][2]
Purity	> 95% as determined by SDS-PAGE[1][2]
Endotoxin Level	< 1.0 EU per µg of the protein as determined by the LAL method[1][2]
Biological Activity	Measured by its ability to cleave a fluorogenic peptide substrate, Pro-Phe-Arg-7-amido-4-methylcoumarin (PFR-AMC). Specific activity is > 1,500 pmoles/min/µg.[2] Another source defines 1 unit as the amount of enzyme that will hydrolyze 1 µmole of H-D-Val-Leu-Arg-pNA (S-2266) per minute at pH 8.0 at 37°C, with a biological activity of no less than 5 Units/mg.[3]
Formulation	Typically supplied as a lyophilized powder from a sterile filtered solution containing PBS, pH 7.4, or as a filtered solution of 20mM Tris-HCl, 150mM NaCl, 2mM CaCl ₂ , pH 8.0.[1][2][4] Protectants such as trehalose, mannitol, and Tween 80 may be present in lyophilized forms.[2]
Reconstitution	It is recommended to reconstitute lyophilized protein in sterile distilled water or an aqueous buffer containing 0.1% BSA to a concentration of 0.1-1.0 mg/mL.[5] For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[3]

Storage and Stability

Lyophilized protein is stable for up to 12 months when stored at -20 to -80°C.[2] Upon reconstitution, it should be stored at 4°C for 2-7 days and for future use below -18°C.[3] It is advised to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Detailed methodologies for key experiments involving KLK1 are provided below.

Protocol 1: In Vitro Cell Migration Assay

This protocol is based on studies investigating the effect of KLK1 on keratinocyte migration.[6]

Objective: To determine the effect of recombinant KLK1 on the migration of cultured cells (e.g., human keratinocytes).

Materials:

- Recombinant Human KLK1
- Cultured human keratinocytes
- Appropriate cell culture medium and supplements
- 96-well plates or cell culture inserts (e.g., Boyden chambers)
- Cell staining reagents (e.g., Crystal Violet)
- Microscope for visualization and quantification

Methodology:

- **Cell Seeding:** Seed human keratinocytes in a 96-well plate or the upper chamber of a cell culture insert at a suitable density and allow them to adhere overnight.
- **Starvation:** The following day, replace the medium with a serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.

- Treatment: Introduce recombinant KLK1 at various concentrations to the lower chamber of the cell culture inserts or create a "wound" in the cell monolayer in a 96-well plate and add KLK1 to the medium. Include a negative control (vehicle) and a positive control if available.
- Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for migration.
- Quantification:
 - For cell culture inserts: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with Crystal Violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope.
 - For wound healing assay: Capture images of the "wound" at the beginning and end of the incubation period. Measure the change in the wound area to quantify cell migration.

Protocol 2: In Vivo Wound Healing Model

This protocol is a general representation based on studies using a rat skin wound healing model to assess the effect of KLK1.[\[6\]](#)

Objective: To evaluate the in vivo effect of topically applied KLK1 on skin wound healing.

Materials:

- Recombinant Human KLK1
- Experimental animals (e.g., rats)
- Surgical tools for creating full-thickness skin wounds
- Topical application vehicle (e.g., hydrogel)
- Wound dressing materials
- Histology equipment and reagents

Methodology:

- **Animal Preparation:** Anesthetize the rats according to approved animal care protocols. Shave and sterilize the dorsal skin area.
- **Wound Creation:** Create full-thickness excisional wounds of a standardized size (e.g., 6 mm diameter) on the back of each rat.
- **Treatment Application:** Topically apply a defined amount of recombinant KLK1, either in a vehicle solution or incorporated into a hydrogel, directly onto the wound bed. A control group should receive the vehicle alone.
- **Dressing:** Cover the wounds with an appropriate sterile dressing.
- **Monitoring and Analysis:**
 - Monitor the rate of wound closure by taking digital photographs at regular intervals (e.g., days 3, 7, 14). Analyze the wound area using image analysis software.
 - At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining, immunohistochemistry for markers of re-epithelialization and angiogenesis).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving KLK1 and a general experimental workflow.

Kallikrein-Kinin System and Bradykinin Signaling

The classical pathway of KLK1 involves the cleavage of kininogen to produce bradykinin, which then acts on bradykinin receptors to elicit various physiological responses.

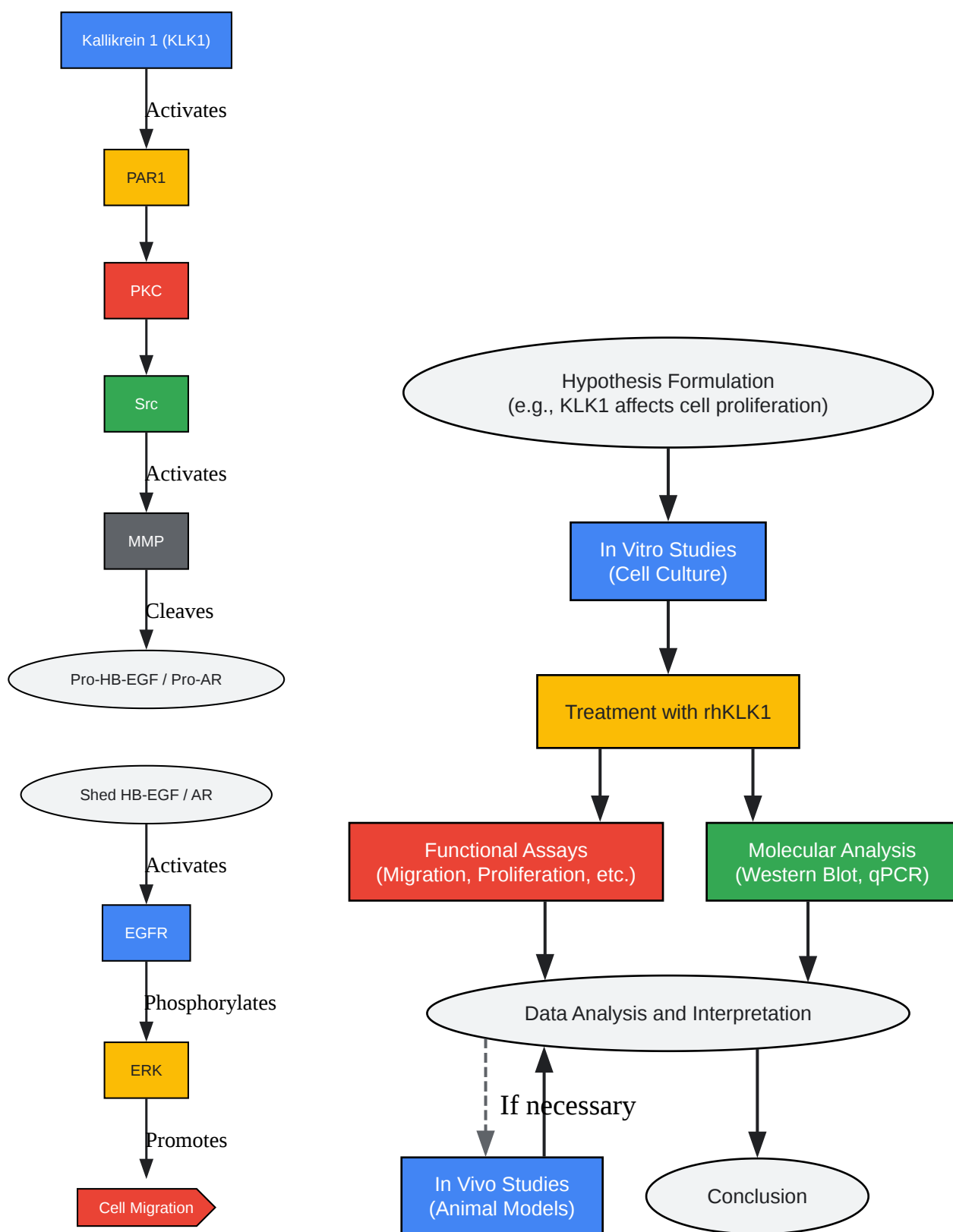


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Caption: The Kallikrein-Kinin System signaling pathway.

KLK1-Mediated Keratinocyte Migration Signaling

KLK1 can also promote cell migration through a kinin-independent pathway involving the activation of Proteinase-Activated Receptor 1 (PAR1) and transactivation of the Epidermal Growth Factor Receptor (EGFR).^[6]



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